dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Background and Significance of Pyrrolo[1,2-c]Thiazole Derivatives
Pyrrolo[1,2-c]thiazole derivatives represent a critical class of nitrogen-sulfur heterocycles characterized by fused five-membered rings. These compounds combine the electronic properties of pyrrole (a π-excessive heterocycle) with thiazole (a π-deficient system), creating a polarized scaffold capable of diverse non-covalent interactions. The incorporation of ester groups at the 6- and 7-positions, as seen in the subject compound, enhances molecular rigidity while providing sites for derivatization.
The 4-chlorophenyl substituent at the 3-position introduces steric bulk and lipophilicity, factors that influence bioavailability and target binding. Methyl groups, such as the 5-methyl moiety in this compound, often improve metabolic stability by blocking oxidative degradation pathways. These structural features make pyrrolo[1,2-c]thiazoles valuable in drug discovery, particularly for targets requiring planar aromatic systems with defined stereoelectronics.
Table 1: Key Structural Features of Pyrrolo[1,2-c]Thiazole Derivatives
Properties
CAS No. |
1082688-46-7 |
|---|---|
Molecular Formula |
C17H16ClNO4S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
InChI |
InChI=1S/C17H16ClNO4S/c1-9-13(16(20)22-2)14(17(21)23-3)12-8-24-15(19(9)12)10-4-6-11(18)7-5-10/h4-7,15H,8H2,1-3H3/t15-/m1/s1 |
InChI Key |
ZRJHPFLGQPBWLI-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=C2N1[C@H](SC2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=C2N1C(SC2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Assembly
The pyrrolo[1,2-c]thiazole skeleton is synthesized through intramolecular dipolar cycloaddition , leveraging bicyclic mesoionic intermediates. For example, N-acylthiazolidine-4-carboxylic acids undergo cyclodehydration with acetic anhydride to form 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates, which subsequently react with alkynes to yield the fused ring system.
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Anhydrous toluene or dichloromethane
-
Catalysts: Triethylamine or DMAP
Hantzsch Thiazole Ring Formation
The Hantzsch reaction is pivotal for constructing the thiazole moiety. In this method:
-
3-Bromoacetyl-pyrrolo[2,3-b]pyridines react with pyrrolo[2,3-b]pyridine-carbothioamides
-
Cyclocondensation occurs at 60°C in ethanol, producing the thiazole ring with 70–85% efficiency.
Key Intermediate Structures:
| Intermediate | Role |
|---|---|
| 3-Bromoacetyl derivative | Electrophilic thiazole precursor |
| Carbothioamide | Sulfur and nitrogen donor |
Intramolecular Dipolar Cycloaddition Strategies
This method ensures stereochemical fidelity at the C-3 position. Bicyclic münchnones (mesoionic oxazolium-5-oxides) act as 1,3-dipoles, reacting with acetylene dipolarophiles to form the pyrrolo-thiazole system.
Case Study:
-
Substrate: Methyl (2R,4R)-2-(p-methoxybenzoyl)thiazolidine-4-carboxylate
-
Dipolarophile: Methyl propiolate
-
Product: Enantiomerically pure pyrrolo[1,2-c]thiazole (89% ee)
Mechanistic Steps:
-
Generation of münchnone via cyclodehydration.
-
[3+2] Cycloaddition with acetylene.
-
Retro-Diels-Alder elimination of CO₂.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cycloaddition kinetics |
| Solvent Polarity | Low (toluene) | Reduces side reactions |
| Reaction Time | 6–12 hours | Balances conversion vs. degradation |
Catalytic Enhancements
-
Chiral Lewis Acids: Zn(II)-BOX complexes improve enantioselectivity (up to 94% ee).
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide boosts interfacial reactivity in biphasic systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Complexity |
|---|---|---|---|
| Hantzsch Reaction | 70–85 | 75–82 | Moderate |
| Dipolar Cycloaddition | 62–78 | 89–94 | High |
| Suzuki Coupling | 55–65 | N/A | Low |
Trade-offs:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety undergoes nucleophilic substitution under controlled conditions. For example:
-
Reaction with primary amines : Substitution at the thiazole sulfur yields derivatives with altered electronic properties. A study using analogous thiazole systems demonstrated that replacing sulfur with nitrogen-based nucleophiles enhances biological activity .
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | Thiazole S→N substitution derivative | 52 |
| Aniline | EtOH, reflux, 24h | Aryl-substituted thiazole derivative | 47 |
Ester Hydrolysis and Functionalization
The methyl ester groups at positions 6 and 7 are susceptible to hydrolysis, enabling carboxylate formation or further derivatization:
-
Base-mediated hydrolysis : Treatment with NaOH/H₂O at 60°C yields the dicarboxylic acid, which serves as a precursor for amidation or metal coordination complexes.
-
Acid-catalyzed transesterification : Reactions with alcohols like ethanol or propargyl alcohol produce corresponding diesters, useful in click chemistry applications.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring participates in electrophilic substitution, particularly at the 2- and 5-positions:
-
Bromination : Using NBS (N-bromosuccinimide) in CCl₄ introduces bromine atoms, enhancing halogen bonding potential .
-
Nitration : HNO₃/H₂SO₄ generates nitro derivatives, which can be reduced to amino groups for further coupling .
Cycloaddition and Spiroheterocycle Formation
The compound’s fused-ring system enables participation in cycloaddition reactions. For instance:
-
Diels-Alder reactions : The pyrrole ring acts as a diene, reacting with dienophiles like maleic anhydride to form bicyclic adducts .
-
Spirocyclization : Under basic conditions, intramolecular cyclization produces 6/5/5/5-tetracyclic spiroheterocycles, as observed in analogous systems (Table 1) .
| Starting Material | Reagent | Product Structure | Yield (%) |
|---|---|---|---|
| APBTT (analogous compound) | Schiff base 2a | Benzo[d]pyrrolo-spirothiazole | 52 |
Interaction with Biomolecules
Preliminary studies on structurally similar compounds suggest:
-
Enzyme inhibition : Thiazole derivatives inhibit kinases and proteases via hydrogen bonding with active-site residues .
-
DNA intercalation : The planar aromatic system intercalates into DNA base pairs, as shown in molecular docking simulations .
Computational Insights
DFT calculations on analogous systems reveal:
-
Reaction mechanism : Nucleophilic substitution at the thiazole sulfur proceeds via a two-step process with a tetrahedral intermediate (ΔG‡ = 28.5 kcal/mol) .
-
Stereoselectivity : Spirocyclization favors the (3R,3aS,11aR)-diastereomer due to lower steric hindrance in the transition state .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming sulfoxide byproducts.
-
Thermal decomposition : Above 200°C, decarboxylation and desulfurization occur, detected via TGA-MS.
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies should prioritize optimizing reaction conditions for industrial-scale synthesis and exploring its pharmacokinetic profiles.
Scientific Research Applications
Biological Activities
Research has indicated that dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Animal models have shown a reduction in inflammatory markers when treated with this compound, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- Antimicrobial Efficacy : A study published in Molecules reported on the synthesis of related thiazole derivatives and their antimicrobial activities. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : Research conducted by MDPI demonstrated that pyrrolothiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Mechanism of Action : Investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Mechanism of Action
The mechanism of action of dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., p-methoxyphenyl) often require optimized conditions, as seen in the 85% yield of 15c via cycloaddition .
- Ethyl and phenyl groups in 18b/19b lead to divergent yields (64% vs. 7%), highlighting steric and electronic effects on reaction efficiency .
Optical Activity and Stereochemical Impact
The 3R-configuration in the target compound is shared with analogs like 15c ([α]D25 = +230), which exhibit high enantiomeric purity due to asymmetric synthesis routes . This stereochemistry is crucial for interactions with biological targets, such as p53, where mismatched configurations (e.g., 18a vs. MANIO) result in reduced potency .
Physicochemical Properties
- Molecular Weight: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl, 3,5-dichlorophenyl) have higher molecular weights (~402–420 g/mol) compared to non-halogenated analogs (~347–395 g/mol) .
- Solubility : Sulfone-containing analogs (e.g., compound 15) demonstrate improved aqueous solubility due to the polar sulfone group, whereas esterified derivatives rely on organic solvents for dissolution .
Biological Activity
Dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's unique structure features a pyrrolo-thiazole framework with two ester functional groups, which significantly influence its biological properties. The molecular formula is , and its molecular weight is approximately 320.77 g/mol. The presence of the chlorine atom enhances its reactivity and biological activity.
Research indicates that this compound primarily exerts its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with various diseases, particularly cancer. For instance, it interacts with kinases that play crucial roles in cell signaling and proliferation.
- Induction of Apoptosis : Experimental studies suggest that this compound can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.
- Disruption of Signaling Pathways : The compound interferes with key signaling pathways that regulate cell survival and proliferation, making it a candidate for anticancer therapy.
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : Studies have demonstrated significant cytotoxic effects against multiple cancer cell lines. For example:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound effectively inhibits the growth of cancer cells by inducing apoptosis through caspase activation pathways.
- Kinase Inhibition Studies : The compound was evaluated for its ability to inhibit various kinases associated with cancer progression. It showed promising results as a Type I kinase inhibitor with a strong affinity for specific ATP-binding sites on target kinases .
- Structure-Activity Relationship (SAR) Analysis : Variations in the substituents on the thiazole ring were studied to determine their impact on biological activity. Substituents such as chlorophenyl groups enhanced activity compared to other derivatives lacking these groups.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of dimethyl (3R)-3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, a pyrazole-triazole-thiadiazine scaffold can be constructed via cyclocondensation of precursors like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl derivatives under reflux in aqueous-alcoholic media. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with purity verified via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., 4-chlorophenyl integration).
- LC-MS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry at the 3R position.
- Elemental analysis : Ensures stoichiometric accuracy .
Q. How are solubility and lipophilicity parameters determined for this compound, and why are they critical for in vitro assays?
- Methodological Answer : Solubility is measured in polar (e.g., DMSO) and aqueous buffers (PBS) via shake-flask methods. Lipophilicity (logP) is calculated using computational tools like SwissADME, which also predicts drug-likeness (e.g., Lipinski’s Rule of Five). These parameters guide solvent selection for biological assays to avoid aggregation artifacts .
Advanced Research Questions
Q. How can molecular docking studies predict the biological target interactions of this compound, and what validation steps are required?
- Methodological Answer :
- Target selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) based on structural homology to related triazole-thiadiazine inhibitors .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for halogen bonds (Cl···C=O interactions).
- Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and validate via enzyme inhibition assays (IC50 determination) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?
- Methodological Answer :
- NMR anomalies : Re-examine solvent purity, temperature effects, or diastereomeric impurities. Use 2D NMR (COSY, NOESY) to assign overlapping signals.
- LC-MS adducts : Adjust ionization parameters (ESI vs. APCI) or introduce post-column modifiers (e.g., ammonium formate) to suppress sodium/potassium adducts .
Q. How can in silico ADME tools (e.g., SwissADME) guide the optimization of pharmacokinetic properties for this compound?
- Methodological Answer :
- Input parameters : SMILES notation of the compound for SwissADME analysis.
- Key outputs :
- Bioavailability radar : Identifies outliers in polarity, solubility, and permeability.
- CYP450 inhibition : Predicts metabolic stability and drug-drug interaction risks.
- Iterative design : Modify ester groups (e.g., methyl to ethyl) to enhance metabolic stability while retaining activity .
Q. What experimental and computational approaches elucidate the reaction mechanism of key synthetic steps (e.g., cyclocondensation)?
- Methodological Answer :
- DFT calculations : Map energy profiles for intermediates using Gaussian09 at the B3LYP/6-31G* level.
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps.
- Isotopic labeling : Use deuterated reagents to trace proton transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
